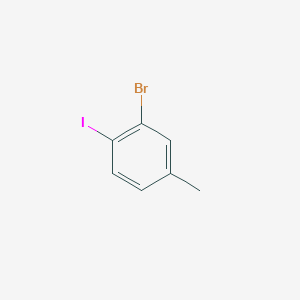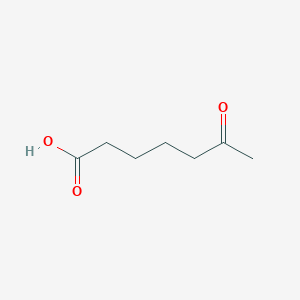
2-Bromo-1-iodo-4-methylbenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromo- and iodo-substituted benzene derivatives, including compounds similar to 2-Bromo-1-iodo-4-methylbenzene, involves several key methods. One approach is through the bromination of benzene derivatives, utilizing bromine in the presence of a catalyst or under specific conditions to introduce bromo groups into the benzene ring. This process can be tailored to achieve regioselective bromination, creating various brominated intermediates essential for further chemical transformations (Xuan et al., 2010).
Molecular Structure Analysis
The molecular structure of halogen-substituted benzene derivatives, including 2-Bromo-1-iodo-4-methylbenzene, is characterized by the presence of halogen atoms (bromine and iodine) attached to the benzene ring. These halogen atoms significantly influence the compound's physical and chemical properties. X-ray diffraction studies provide insight into these compounds' crystal and molecular structures, revealing the impact of halogen substitution on the benzene ring's geometry and the intermolecular interactions that dictate the compound's solid-state structure (Hamdouni et al., 2019).
Chemical Reactions and Properties
2-Bromo-1-iodo-4-methylbenzene undergoes various chemical reactions, leveraging the reactivity of the bromo and iodo groups. These reactions include nucleophilic substitution, where the halogen atoms can be replaced by other groups, and coupling reactions catalyzed by metals like copper, which form new carbon-carbon or carbon-heteroatom bonds. Such transformations are pivotal in synthesizing complex organic molecules and polymers (Lu et al., 2007).
Physical Properties Analysis
The physical properties of 2-Bromo-1-iodo-4-methylbenzene, such as melting point, boiling point, and solubility, are influenced by the presence of bromo and iodo groups. These groups increase the compound's molecular weight and size, affecting its volatility and interactions with solvents. Vapor pressure and enthalpy measurements provide quantitative data on these properties, helping predict the compound's behavior in various conditions (Verevkin et al., 2015).
Applications De Recherche Scientifique
The cobalt-copper-bromide catalyst system, which can be applied to compounds like 2-Bromo-1-iodo-4-methylbenzene, is effective in oxidizing methylbenzenes. This results in high-selectivity benzyl acetates and benzaldehydes, potentially useful in the oxidation of polymethylbenzene (Okada & Kamiya, 1981).
1-Bromo-2,4-dinitrobenzene, a related compound, has been synthesized with high yield and purity, making it useful in the production of medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).
1-Bromo-4-methylselenobenzene, which shares a similar structure, is a planar molecule with two C-H hydrogen bonds, forming a herring-bone pattern in its crystal packing (Sørensen & Stuhr-Hansen, 2009).
The oxidation of iodo- and bromo-substituted polymethylbenzenes, including derivatives of 2-Bromo-1-iodo-4-methylbenzene, leads to the formation of iodo- and bromobenzyl alcohols (Sandzhieva et al., 2018).
2,4-Dihalogenofluorobenzene derivatives, similar in structure to 2-Bromo-1-iodo-4-methylbenzene, show promising antibacterial and antifungal activities, highlighting potential applications in pharmaceuticals and cosmetics (Katırcıoğlu et al., 2007).
The CuI-catalyzed domino process involving 1-bromo-2-iodobenzenes and beta-keto esters, similar to 2-Bromo-1-iodo-4-methylbenzene, leads to 2,3-disubstituted benzofurans. This method offers potential for diverse benzofuran structures (Lu et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-1-iodo-4-methylbenzene, also known as 3-Bromo-4-iodotoluene, is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction involving 2-Bromo-1-iodo-4-methylbenzene can affect various biochemical pathways. The specific pathways and their downstream effects would depend on the nature of the electrophile and the specific context of the reaction .
Pharmacokinetics
Given its molecular structure, it is likely that it has low water solubility and may be metabolized in the liver .
Result of Action
The molecular and cellular effects of 2-Bromo-1-iodo-4-methylbenzene’s action would depend on the specific context of its use. In general, the compound’s electrophilic aromatic substitution reaction can lead to the formation of various substituted benzene derivatives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-iodo-4-methylbenzene. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the reaction conditions, such as temperature and solvent, can affect the rate and outcome of the electrophilic aromatic substitution reaction .
Propriétés
IUPAC Name |
2-bromo-1-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAKKSAFIZVHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347849 | |
| Record name | 3-Bromo-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-iodo-4-methylbenzene | |
CAS RN |
71838-16-9 | |
| Record name | 3-Bromo-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the reaction of 3-bromo-4-iodotoluene with magnesium and lithium?
A1: The reaction of aryl halides like 3-bromo-4-iodotoluene with magnesium and lithium generates organometallic reagents, specifically Grignard reagents and organolithium reagents. [] These reagents are highly versatile in organic synthesis, serving as nucleophiles that can react with a wide range of electrophiles to form new carbon-carbon bonds. Understanding the reactivity of 3-bromo-4-iodotoluene with these metals allows chemists to predict and control the formation of desired products, potentially leading to new synthetic methodologies and the synthesis of complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)










![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)
